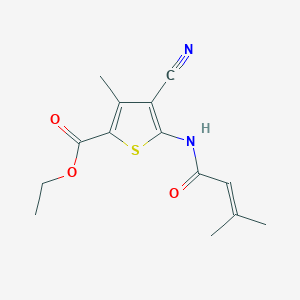
Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate, also known as CMET, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMET is a thiophene derivative that has been shown to have anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate involves the inhibition of the NF-κB pathway, which is a key pathway in regulating inflammation and cancer. Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. Furthermore, Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate in lab experiments is its low toxicity. Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one of the limitations of using Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate in lab experiments is its low solubility in water. This can make it difficult to administer Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate to cells in lab experiments.
将来の方向性
There are several future directions for the research of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate. One future direction is the development of more efficient synthesis methods for Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate. Another future direction is the investigation of the potential therapeutic applications of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate in other diseases such as autoimmune diseases and neurodegenerative diseases. Furthermore, the investigation of the combination of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate with other compounds for enhanced therapeutic effects is another future direction for research.
合成法
The synthesis of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate involves a three-step process. The first step involves the reaction of 3-methylbut-2-enoyl chloride with thiophene-2-carboxylic acid to form 3-methylbut-2-enoylthiophene-2-carboxylic acid. The second step involves the reaction of the acid with ethyl cyanoacetate to form ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate. The final step involves the purification of the compound using column chromatography.
科学的研究の応用
Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has shown potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has been shown to inhibit the growth of tumor cells in animal models.
特性
製品名 |
Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate |
|---|---|
分子式 |
C14H16N2O3S |
分子量 |
292.36 g/mol |
IUPAC名 |
ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H16N2O3S/c1-5-19-14(18)12-9(4)10(7-15)13(20-12)16-11(17)6-8(2)3/h6H,5H2,1-4H3,(H,16,17) |
InChIキー |
RIVFHMPZEBPHBO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C=C(C)C)C#N)C |
正規SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C=C(C)C)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B254876.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)

![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)


![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254889.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254891.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254892.png)
![1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254894.png)
![1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254896.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone](/img/structure/B254901.png)